

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ST1936 In Vivo

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Compound of Interest

Compound Name: ST1936

Cat. No.: B1139104

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936, with the chemical name 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a potent and selective serotonin-6 (5-HT₆) receptor agonist. The 5-HT₆ receptor, primarily expressed in the central nervous system (CNS), is a promising therapeutic target for cognitive disorders. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of **ST1936**, based on available preclinical data. The information is presented to facilitate further research and drug development efforts.

Pharmacokinetics

The in vivo disposition of **ST1936** has been characterized in rats, revealing its absorption, distribution, metabolism, and excretion profile.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **ST1936** and its primary metabolites, ST4166 (N-oxide) and ST5523 (N-demethyl), in rats following a single intraperitoneal (i.p.) administration of 20 mg/kg.

Parameter	ST1936 (Parent)	ST4166 (N-oxide Metabolite)	ST5523 (N-demethyl Metabolite)
Plasma			
Cmax (ng/mL)	Data not available	19.8 (Limit of Quantification)	Data not available
Tmax (hr)	~0.25	~0.25 - 0.5	~0.25
Elimination Half-life (hr)	~1	~1	~1
Brain			
Cmax (ng/mL)	Data not available	Data not available	Data not available
Tmax (hr)	~0.25	~0.25 - 0.5	~1
Elimination Half-life (hr)	~1	~1	~1

Data derived from a study in rats after a 20 mg/kg i.p. dose. Cmax values were reached at the first sampling time of 0.25 hours. Concentrations decreased to below the limit of quantification 8 hours after dosing.

Experimental Protocols

- Species: Rat
- Administration: Intraperitoneal (i.p.) injection
- Dose: 20 mg/kg

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was employed to quantify **ST1936** and its metabolites in plasma and brain homogenates.

- Sample Preparation: Not detailed in the available literature. A typical protocol would involve protein precipitation followed by solid-phase or liquid-liquid extraction.

- Chromatography:
 - HPLC System: Not specified.
 - Column: Not specified.
 - Mobile Phase: Not specified.
 - Flow Rate: Not specified.
 - Retention Times: ST4166 (~2.5 min), ST5523 (~4.5 min), **ST1936** (~6.5 min).
- Mass Spectrometry:
 - Instrument: Not specified.
 - Ionization Mode: Not specified, but likely positive electrospray ionization (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM).
- Method Validation:
 - Linearity: Correlation coefficient > 0.99 for both plasma and brain samples.
 - Precision: Inter-assay precision was lower than 5.1%.
 - Accuracy: Within 87-109%.
 - Limit of Quantification (LOQ): 1.98 ng/mL for all analytes in plasma and brain, with the exception of ST4166 in plasma (19.8 ng/mL).

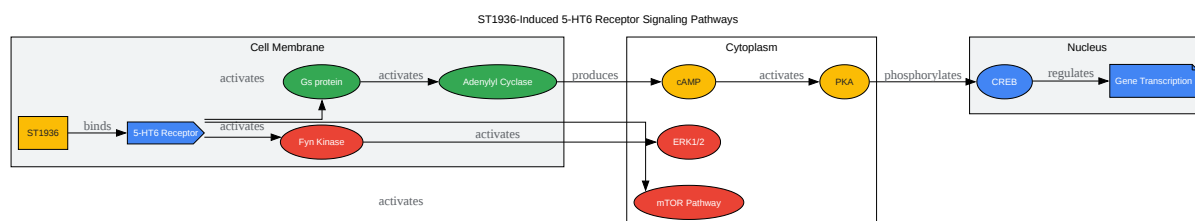
The pharmacokinetic parameters were determined using a non-compartmental approach for sparse data sampling, analyzed with WinNonlin version 5.0.1 software.

Pharmacodynamics

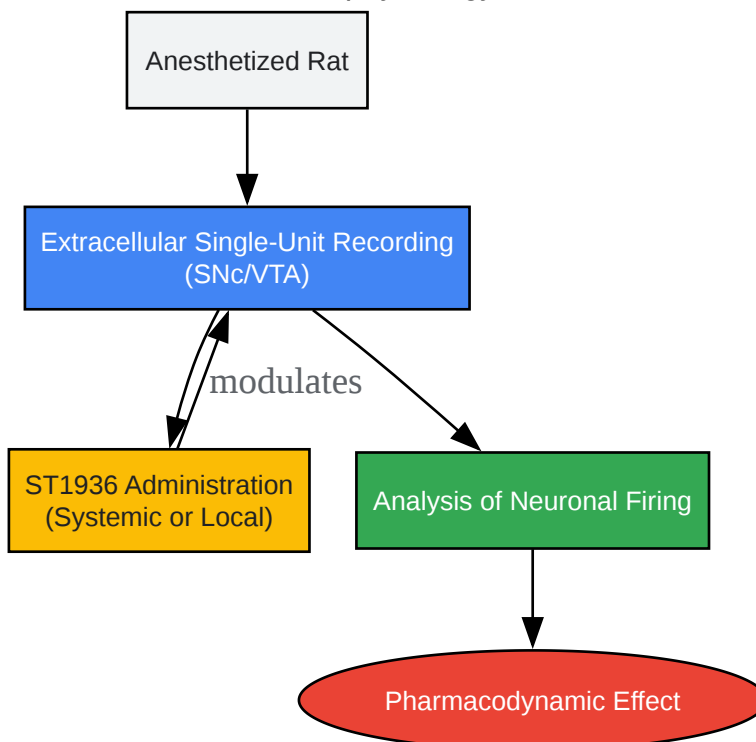
ST1936 acts as a full agonist at the 5-HT₆ receptor, initiating a cascade of intracellular signaling events. Its pharmacodynamic effects have been investigated through in vivo electrophysiology and microdialysis studies.

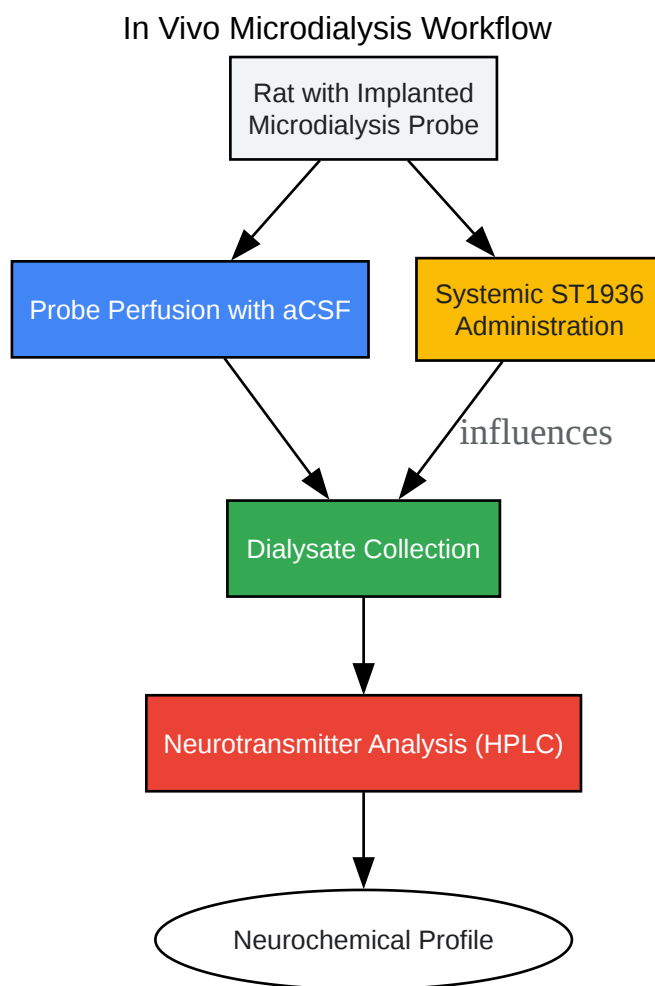
Signaling Pathways

Activation of the 5-HT₆ receptor by **ST1936** leads to the stimulation of multiple downstream signaling pathways.



In Vivo Electrophysiology Workflow





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